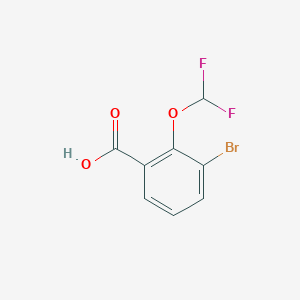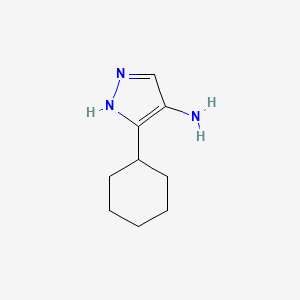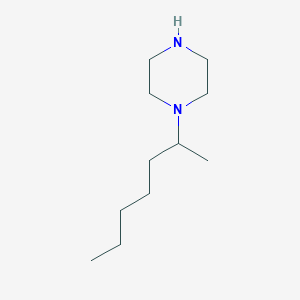![molecular formula C9H19NO3 B6331539 Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine CAS No. 1240570-66-4](/img/structure/B6331539.png)
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . . This compound features an oxirane (epoxide) ring and two methoxyethyl groups attached to a central amine, making it a versatile molecule in various chemical reactions and applications.
Wirkmechanismus
Target of Action
Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is primarily involved in the synthesis of β-amino alcohols . These β-amino alcohols are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .
Mode of Action
The compound acts through a ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity . The reaction is metal- and solvent-free, mediated by acetic acid . This protocol can be used for the introduction of amines in natural products during late-stage transformations .
Biochemical Pathways
The compound is involved in the biochemical pathway of β-amino alcohol synthesis . The direct aminolysis of epoxides usually suffers from lower yields and requires the use of excess amine, long reaction times, and hazardous solvents because of the low nucleophilicity of the amines . The process involving bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine overcomes these challenges, providing a more efficient and environmentally friendly method .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability
Result of Action
The result of the action of Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is the production of β-amino alcohols . These compounds are crucial in the synthesis of various biologically active substances, including natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .
Action Environment
The action of Bis(2-methoxyethyl)(oxiran-2-ylmethyl)amine is influenced by environmental factors. For instance, the reaction is carried out under metal- and solvent-free conditions . This makes the process environmentally friendly and reduces the need for hazardous solvents . Additionally, the compound is a water-soluble epoxy , which suggests that it may be stable and effective in aqueous environments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine typically involves the reaction of 2-methoxyethanol with epichlorohydrin in the presence of a base, followed by the addition of an amine . The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Common solvents include methanol or ethanol.
Catalyst/Base: Sodium hydroxide or potassium hydroxide is often used to catalyze the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring can lead to the formation of diols, while reduction can yield primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-methoxyethyl)amine: Lacks the epoxide ring, making it less reactive in certain chemical reactions.
2-Methoxyethylamine: Contains only one methoxyethyl group, resulting in different physical and chemical properties.
N,N-Dimethyl-2-methoxyethylamine: Features dimethyl groups instead of methoxyethyl groups, affecting its reactivity and solubility.
Uniqueness
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine is unique due to the presence of both the epoxide ring and the methoxyethyl groups. This combination of functional groups provides a balance of reactivity and solubility, making it a valuable compound in various chemical and biological applications .
Eigenschaften
IUPAC Name |
2-methoxy-N-(2-methoxyethyl)-N-(oxiran-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-11-5-3-10(4-6-12-2)7-9-8-13-9/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAHRIUCEWCCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

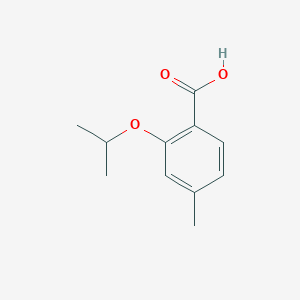
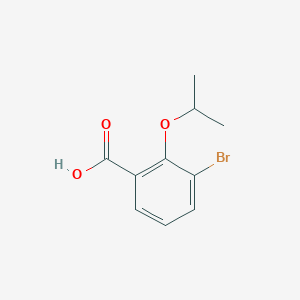
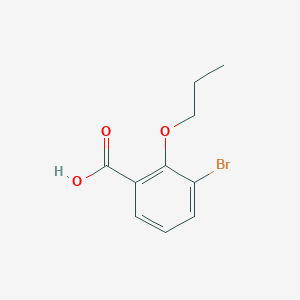


![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)
